2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide, also known as BISA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BISA is a small molecule that has been synthesized and studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical (NLO) Applications
The compound has garnered interest due to its promising nonlinear optical (NLO) properties. NLO materials find applications in various fields, including molecular electronics, photonics, optical computing, and optical communications. Specifically, the compound exhibits the following NLO characteristics:
Nonlinear Optical Absorption Coefficient (β): The estimated β value is 3.84 × 10⁻⁵ cm/W, further emphasizing its suitability for NLO applications .
Heavy Metal Ion Detection
Another application involves the compound’s use in detecting heavy metal ions, specifically lead (Pb²⁺). Researchers have developed a sensitive and selective Pb²⁺ sensor by depositing a thin layer of the compound on a glassy carbon electrode (GCE) with a conducting polymer matrix (Nafion). This electrochemical approach enables reliable detection of carcinogenic heavy metal ions .
Antitumor Potential
Compound C27, a derivative of the same structural family, has demonstrated antitumor activity. In studies, it induced apoptosis and caused cell cycle arrests (both S-phase and G2/M-phase) in HeLa cancer cells. This suggests that similar compounds, including the one , could be explored as potential antitumor agents .
Antiproliferative Activity
A series of 1-benzodioxol-5-yl-indoles, structurally related to the compound, were evaluated for their antiproliferative activity against various cancer cell lines. These investigations highlight the potential of such compounds in cancer therapy .
Crystallographic Studies
Crystallographic data on the compound’s molecular structure have been obtained, providing insights into its arrangement and bonding. These studies contribute to our understanding of its properties and potential applications .
Wirkmechanismus
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interactions with different targets. Without knowing the specific targets, it’s challenging to predict the exact pathways that might be affected .
Result of Action
Some compounds with similar structures have been shown to have antitumor activities, suggesting that this compound may also have potential therapeutic effects . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18(21-15-4-2-1-3-5-15)12-26-19-20-8-9-22(19)11-14-6-7-16-17(10-14)25-13-24-16/h6-10,15H,1-5,11-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVIKXAGPGMZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-cyclohexylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.